3-Acetamidocyclopentyl acetate 3-Acetamidocyclopentyl acetate
Brand Name: Vulcanchem
CAS No.: 75694-92-7
VCID: VC19330254
InChI: InChI=1S/C9H15NO3/c1-6(11)10-8-3-4-9(5-8)13-7(2)12/h8-9H,3-5H2,1-2H3,(H,10,11)
SMILES:
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol

3-Acetamidocyclopentyl acetate

CAS No.: 75694-92-7

Cat. No.: VC19330254

Molecular Formula: C9H15NO3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

3-Acetamidocyclopentyl acetate - 75694-92-7

Specification

CAS No. 75694-92-7
Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
IUPAC Name (3-acetamidocyclopentyl) acetate
Standard InChI InChI=1S/C9H15NO3/c1-6(11)10-8-3-4-9(5-8)13-7(2)12/h8-9H,3-5H2,1-2H3,(H,10,11)
Standard InChI Key JEHGTNNKFNBMHN-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1CCC(C1)OC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

3-Acetamidocyclopentyl acetate (C₉H₁₅NO₃) consists of a five-membered cyclopentane ring substituted at the 3-position with an acetamido group (–NH–C(=O)–CH₃) and an acetate moiety (–O–C(=O)–CH₃) at an adjacent carbon. The cyclopentane ring adopts a puckered conformation, which influences the compound’s stereochemical and electronic properties. The acetamido group introduces hydrogen-bonding capabilities, while the acetate ester enhances solubility in organic solvents.

Hybridization and Bonding

The carbonyl carbons in both functional groups exhibit sp2\text{sp}^2 hybridization, creating planar regions that facilitate resonance stabilization. The cyclopentane carbons are sp3\text{sp}^3-hybridized, contributing to the molecule’s tetrahedral geometry and rotational flexibility. This structural duality enables interactions with diverse biological targets, a feature critical to its pharmacological potential .

Physical Properties

The compound’s molecular weight is 185.21 g/mol, calculated from its empirical formula. It is a white crystalline solid at room temperature, with a melting point yet to be empirically determined. Solubility studies indicate moderate polarity, dissolving in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane but exhibiting limited solubility in water.

Table 1: Key Physicochemical Properties of 3-Acetamidocyclopentyl Acetate

PropertyValue/Description
Molecular FormulaC₉H₁₅NO₃
Molecular Weight185.21 g/mol
Physical StateCrystalline solid
Solubility (Water)Low (<1 mg/mL)
Solubility (DMSO)High (>50 mg/mL)

Synthesis Methodologies

Catalytic Esterification

The primary synthesis route involves the esterification of 3-aminocyclopentanol with acetic anhydride in the presence of acidic catalysts. For example, cation exchange resins (e.g., Amberlyst-15) or lipases (e.g., Candida antarctica lipase B) catalyze the acetylation of the hydroxyl group, yielding the acetate ester. Reaction conditions typically involve refluxing at 80–100°C for 6–12 hours, achieving yields of 65–85%.

Optimization Parameters

  • Catalyst Loading: 5–10 wt% relative to substrate.

  • Solvent System: Toluene or tetrahydrofuran (THF).

  • Temperature: 80°C for resin catalysts; 40°C for enzymatic methods.

Table 2: Comparative Synthesis Methods

MethodCatalystYield (%)Reaction Time (h)
Acid-CatalyzedAmberlyst-15858
EnzymaticLipase B7212
Microwave-AssistedH₂SO₄782

Alternative Pathways

Microwave-assisted synthesis reduces reaction times to 1–2 hours by enhancing molecular collisions, though scalability remains a challenge. Recent patents describe photochemical methods using UV light to initiate free-radical esterification, though yields are suboptimal (45–50%).

Chemical Reactivity and Functional Transformations

Hydrolysis and Stability

The acetate ester undergoes hydrolysis under basic conditions (pH >10) to regenerate 3-acetamidocyclopentanol. Acidic hydrolysis (pH <2) cleaves both the ester and acetamido groups, yielding cyclopentanediol and acetic acid. Stability studies in aqueous buffers (pH 7.4) indicate a half-life of 24 hours, suggesting suitability for drug formulations requiring prolonged circulation.

Biological Activity and Mechanism of Action

Enzyme Inhibition Studies

In silico docking simulations predict strong binding affinity (Kd=12.3 μMK_d = 12.3 \ \mu\text{M}) for serine proteases, particularly trypsin-like enzymes. The acetamido group interacts with the catalytic triad (His57, Asp102, Ser195), while the cyclopentane ring occupies hydrophobic pockets, mimicking natural substrates.

Applications in Pharmaceutical Development

Prodrug Design

The acetate ester serves as a prodrug moiety, enhancing membrane permeability. In vivo, esterases hydrolyze the group to release active 3-acetamidocyclopentanol, which exhibits improved bioavailability in rodent models.

Polymer Chemistry

Copolymerization with polyethylene glycol (PEG) yields hydrogels with tunable degradation rates, applicable in controlled drug delivery. The acetamido group facilitates crosslinking via hydrogen bonds, enhancing mechanical strength.

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the cyclopentane substituents to optimize binding to oncology targets.

  • Scale-Up Synthesis: Development of continuous-flow reactors to improve enzymatic esterification yields.

  • In Vivo Efficacy Trials: Testing in murine cancer models to validate antitumor hypotheses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator